5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound “5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a thiazolo[4,5-d]pyridazin-4(5H)-one core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a 2-fluorobenzyl group, a 3-methoxyphenyl group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of different types of atoms (carbon, nitrogen, sulfur, oxygen, and fluorine) would also contribute to the complexity of the structure .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. Possible reactions could include substitution reactions at the benzyl or phenyl rings, or reactions involving the thiazolo[4,5-d]pyridazin-4(5H)-one core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of the heterocyclic ring .Scientific Research Applications
Synthesis and Biological Activity
5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one, due to its complex structure, is likely involved in research focusing on the synthesis of novel compounds with potential therapeutic applications. Although the exact compound was not directly identified in the literature, similar compounds have been synthesized and evaluated for various biological activities, including anticancer properties. For instance, the synthesis of new oxazolone scaffolds has shown promising anticancer activity against human cancer cell lines, indicating the potential of such compounds in cancer therapy research (Biointerface Research in Applied Chemistry, 2020).
Mechanisms of Action in Antitumor Activity
Related compounds, such as fluorinated benzothiazoles, have been studied for their selective antitumor properties, with research indicating the involvement of cytochrome P450 enzymes in their bioactivation. This suggests that the compound might also undergo similar metabolic pathways to exert its potential therapeutic effects, making it a subject of interest in understanding the molecular mechanisms underlying its antitumor activity (Chemical Research in Toxicology, 2012).
Anticonvulsant Activity
Compounds with structural similarities have been synthesized and tested for their anticonvulsant activity, providing insights into the potential neurological applications of this compound. Such studies contribute to the development of new therapeutic agents for the treatment of seizure disorders, highlighting the relevance of this compound in neuroscience research (Journal of Medicinal Chemistry, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(13-7-5-8-15(10-13)26-2)23-24(20(18)25)11-14-6-3-4-9-16(14)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZSKPVJBTZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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